molecular formula C17H20Cl2N2OS B571489 8-Hydroxychlorpromazine Hydrochloride CAS No. 51938-10-4

8-Hydroxychlorpromazine Hydrochloride

Cat. No.: B571489
CAS No.: 51938-10-4
M. Wt: 371.3 g/mol
InChI Key: FJEAGKRVYJSHKN-UHFFFAOYSA-N
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Description

. This compound is a derivative of chlorpromazine, a well-known antipsychotic medication. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-Hydroxychlorpromazine Hydrochloride involves several steps. One common method starts with 2-chlorophenothiazine as the primary ring and N,N-dimethyl-3-chloropropylamine as the side chain. These react with sodium hydroxide and tetrabutylammonium bromide as condensing agents to form chlorpromazine. The chlorpromazine is then salified with hydrogen chloride to produce chlorpromazine hydrochloride . The specific conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

8-Hydroxychlorpromazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-Hydroxychlorpromazine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxychlorpromazine Hydrochloride is similar to that of chlorpromazine. It acts as an antagonist on various postsynaptic receptors, including dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors. By blocking these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and other pharmacological effects .

Comparison with Similar Compounds

8-Hydroxychlorpromazine Hydrochloride is unique compared to other phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:

Each of these compounds has unique pharmacological profiles and applications, making this compound a valuable addition to the phenothiazine family.

Properties

CAS No.

51938-10-4

Molecular Formula

C17H20Cl2N2OS

Molecular Weight

371.3 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride

InChI

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H

InChI Key

FJEAGKRVYJSHKN-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl

Synonyms

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride

Origin of Product

United States

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